

"D-Leucine, 2-(hydroxymethyl)-" solubility and stability data

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *D-Leucine, 2-(hydroxymethyl)-*

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Technical Guide: Solubility and Stability of **D-Leucine, 2-(hydroxymethyl)-**

Part 1: Executive Summary & Compound Identity

Compound Name: **D-Leucine, 2-(hydroxymethyl)-** Synonyms:

-Hydroxymethyl-D-leucine, (R)-2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid, HmL.
Class:

-Disubstituted Amino Acid (Non-Proteinogenic).

Strategic Significance in Drug Development: **D-Leucine, 2-(hydroxymethyl)-** represents a critical structural tool in peptide engineering. Unlike standard amino acids, this compound features a quaternary

-carbon substituted with both a hydrophobic isobutyl group and a hydrophilic hydroxymethyl group. This unique architecture serves two primary functions in drug design:

- Conformational Constraint: The steric bulk at the -carbon restricts the rotation of the peptide backbone (

and

angles), forcing peptides into stable helical or turn conformations (e.g.,

-helix or

-helix promotion).

- **Solubility Enhancement:** The hydroxymethyl group introduces a hydrogen bond donor/acceptor motif, significantly improving aqueous solubility compared to the parent D-Leucine.

Part 2: Physicochemical Properties & Solubility Profile

The introduction of the hydroxymethyl group at the

-position fundamentally alters the solvation shell of the amino acid. While standard Leucine is hydrophobic, the 2-(hydroxymethyl) derivative exhibits a "Janus-faced" character—lipophilic side chain with a polar core.

Quantitative Solubility Data

Solvent System	Solubility Estimate	Mechanistic Insight
Water (pH 7.0)	High (>100 mg/mL)*	The group disrupts the hydrophobic hydration shell typical of Leucine, facilitating water lattice integration.
0.1 M HCl	Very High	Protonation of the -amine () combined with the group maximizes polarity.
Ethanol/Methanol	Moderate to High	Soluble due to the lipophilic isobutyl tail and the alcohol-alcohol compatibility of the hydroxymethyl group.
DMSO/DMF	High	Standard solubility for amino acids in polar aprotic solvents; useful for stock solution preparation.

*Note: Specific gravimetric data for the free amino acid is rare in public repositories. However, comparative studies on Cyclolinopeptide A (CLA) analogs demonstrate that replacing Leucine with

-hydroxymethylleucine increases the peptide's water solubility by a factor of 4x [1].^[1]

Solubility vs. pH Behavior

Like all amino acids, **D-Leucine, 2-(hydroxymethyl)-** is zwitterionic. Its solubility profile follows a U-shaped curve, with the minimum at the Isoelectric Point (pI).

- Acidic pH (< 2.0): Cationic form dominates; solubility is maximal.

- Neutral pH (~6.0): Zwitterionic form; solubility is determined by the crystal lattice energy vs. hydration energy of the group.
- Basic pH (> 10.0): Anionic form; high solubility due to carboxylate deprotonation.

Part 3: Stability Profile

This compound is prized not just for solubility, but for its exceptional stability against biological and chemical degradation.

Enzymatic Stability (Metabolic Resistance)

- Proteolytic Resistance: The presence of the quaternary -carbon creates significant steric hindrance, preventing proteases (e.g., chymotrypsin, aminopeptidases) from accessing the peptide bond.
- Stereochemical Blockade: As the D-isomer, it is inherently unrecognizable to most mammalian L-specific proteases.
- Result: Peptides incorporating **D-Leucine, 2-(hydroxymethyl)-** exhibit prolonged half-lives () in plasma compared to their L-Leucine counterparts.

Chemical Stability

- Thermal Stability: The quaternary center adds rigidity, raising the melting point and thermal decomposition threshold compared to mono-substituted amino acids.
- Hydrolytic Stability: Stable across a broad pH range (1–12). The steric bulk protects the adjacent amide bonds from hydrolytic attack.
- Oxidative Stability: The primary hydroxyl group () is susceptible to oxidation to an aldehyde or carboxylic acid if exposed to strong oxidants (e.g., Jones reagent, permanganate), but is stable under physiological and standard storage conditions.

Part 4: Experimental Protocols

Protocol: Comparative Solubility Determination

Objective: To determine the saturation solubility of HmL vs. Leucine.

- Preparation: Weigh 50 mg of **D-Leucine, 2-(hydroxymethyl)-** into a 1.5 mL microcentrifuge tube.
- Solvent Addition: Add 100 L of degassed Milli-Q water (pH 7.0).
- Equilibration: Vortex for 1 minute. If fully dissolved, add another 50 mg. Repeat until precipitate remains visible.
- Incubation: Shake at 25°C for 24 hours to ensure thermodynamic equilibrium.
- Separation: Centrifuge at 13,000 rpm for 10 minutes.
- Quantification:
 - Remove supernatant.
 - Dilute 10 with mobile phase.
 - Analyze via HPLC (C18 column, 210 nm detection) against a standard curve.
 - Calculation:

Protocol: Enzymatic Stability Assay

Objective: To validate resistance to proteolysis.

- Substrate: Prepare a 1 mM solution of a model peptide containing **D-Leucine, 2-(hydroxymethyl)-**.

- Enzyme: Prepare a solution of Pronase E or Chymotrypsin (at 1:100 enzyme:substrate ratio).
- Incubation: Mix substrate and enzyme in PBS (pH 7.4) at 37°C.
- Sampling: Aliquot 50

L at

hours.

- Quenching: Add 50

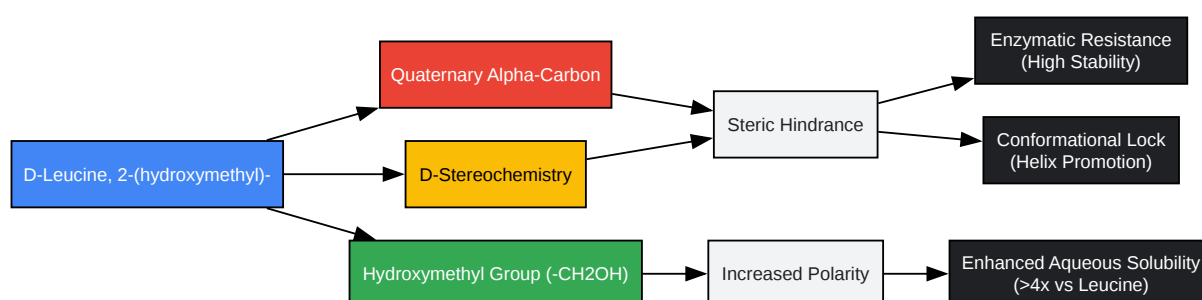
L of 10% TFA/Acetonitrile to stop the reaction.

- Analysis: Monitor the disappearance of the parent peak via LC-MS.

Part 5: Visualization & Logic

Structural & Functional Logic

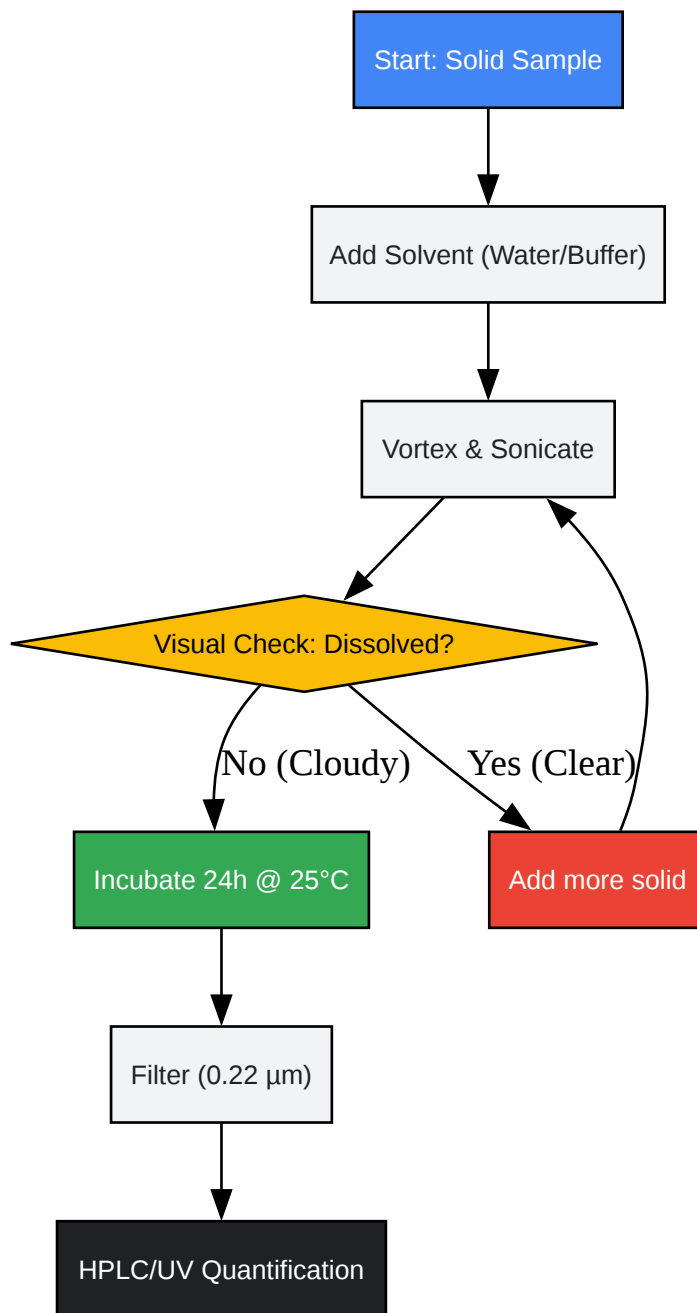
The following diagram illustrates how the structural modification leads to the observed properties.



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Caption: Causal relationship between the chemical structure of **D-Leucine, 2-(hydroxymethyl)-** and its functional properties in drug design.

Solubility Testing Workflow



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Caption: Step-by-step decision tree for determining the saturation solubility of the amino acid.

Part 6: References

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- [3. cyclolinopeptide A | Semantic Scholar \[semanticscholar.org\]](#)
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